6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridazine-3-carboxylic acid
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Description
6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
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Biological Activity
6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridazine-3-carboxylic acid, also known by its CAS number 2090290-84-7, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C24H22N4O4, with a molecular weight of approximately 430.46 g/mol. The compound features a piperazine ring and a pyridazine moiety, which are often associated with various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to interact with various cellular pathways involved in cancer proliferation and apoptosis.
- Mechanism of Action : The compound's structure suggests it may inhibit specific enzymes or receptors involved in tumor growth. In particular, the piperazine moiety is known for its ability to interact with neurotransmitter receptors and may influence signaling pathways related to cell survival and apoptosis.
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Case Studies :
- A study demonstrated that related piperazine derivatives induced apoptosis in cancer cell lines by activating caspase pathways, leading to cell cycle arrest and ultimately cell death .
- Another investigation highlighted the efficacy of piperazine-based compounds in inhibiting the proliferation of hepatocellular carcinoma cells, suggesting potential applications in liver cancer treatment .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. The presence of the pyridazine ring may enhance the interaction with bacterial enzymes, providing a basis for bactericidal activity.
- Research Findings :
- Studies have shown that pyridazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis .
- Specific assays indicated that compounds with a similar structure exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, warranting further exploration into their potential as antibiotics.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c29-23(30)21-9-10-22(26-25-21)27-11-13-28(14-12-27)24(31)32-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-15H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYQECNWUKAAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090290-84-7 |
Source
|
Record name | 6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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